molecular formula C16H11Cl2N7O B12165022 (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12165022
M. Wt: 388.2 g/mol
InChI Key: JDAWWARRZXZJMN-UHFFFAOYSA-N
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Description

The compound (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolone core with a triazolopyridazine moiety and a dichlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions

    Formation of Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.

    Introduction of Triazolopyridazine Ring: The triazolopyridazine ring is introduced via a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a nitrile.

    Attachment of Dichlorophenyl Group: The final step involves the condensation of the intermediate with 3,5-dichloroaniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring or the dichlorophenyl group, potentially yielding reduced analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, the compound is of interest for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazolone core with a triazolopyridazine ring and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H11Cl2N7O

Molecular Weight

388.2 g/mol

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H11Cl2N7O/c1-9-13(7-19-12-5-10(17)4-11(18)6-12)16(26)25(22-9)15-3-2-14-21-20-8-24(14)23-15/h2-8,22H,1H3

InChI Key

JDAWWARRZXZJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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